2-Methyl-2-propyl-1,3-propanediol propylcarbamate
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Overview
Description
Preparation Methods
The synthesis of 2-Methyl-2-propyl-1,3-propanediol propylcarbamate typically involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with propyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methyl-2-propyl-1,3-propanediol propylcarbamate undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations . Major products formed from these reactions include various derivatives that retain the core structure of the original compound .
Scientific Research Applications
2-Methyl-2-propyl-1,3-propanediol propylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol propylcarbamate involves its interaction with the central nervous system. It acts as a muscle relaxant by inhibiting the transmission of nerve impulses in the spinal cord and brain . The compound binds to specific receptors, leading to the modulation of neurotransmitter release and reduction in muscle spasms . Molecular targets include GABA receptors and other ion channels involved in neuronal excitability .
Comparison with Similar Compounds
2-Methyl-2-propyl-1,3-propanediol propylcarbamate can be compared with other similar compounds such as:
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Meprobamate: A tranquilizer derived from 2-Methyl-2-propyl-1,3-propanediol.
Lorbamate: A compound with sedative properties.
Tolboxane: Known for its muscle relaxant effects.
Tybamate: Another derivative with similar pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological effects and makes it suitable for various applications in medicine and industry .
Properties
CAS No. |
25462-14-0 |
---|---|
Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-propylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-4-6-11(3,8-13)9-15-10(14)12-7-5-2/h13H,4-9H2,1-3H3,(H,12,14) |
InChI Key |
XNUDZCVMVQKWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)COC(=O)NCCC |
Origin of Product |
United States |
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